

Application Notes and Protocols: Total Synthesis of Gibberellin A18 Methyl Ester

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Compound of Interest

Compound Name: *gibberellin A18*

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These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-**Gibberellin A18** (GA18) methyl ester, a complex diterpenoid plant hormone. The synthesis, originally reported by Li, et al. in the Journal of the American Chemical Society (2023), commences from the readily available natural product andrographolide and proceeds through a concise 11-step sequence.^{[1][2]} This route is notable for its strategic use of an ene reaction, an oxidative cleavage/aldol condensation cascade to form the challenging trans-hydrindane core, a photochemical [2+2] cycloaddition, and a samarium(II) iodide-mediated skeletal rearrangement to construct the bicyclo[3.2.1]octanol system.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the total synthesis of (-)-GA18 methyl ester.

Step	Intermediate	Reaction	Reagents and Conditions	Time (h)	Yield (%)
1	20	Di-protection and Elimination	2,2-dimethoxypropane, p-TsOH·H ₂ O, acetone; then SOCl ₂ , pyridine, CH ₂ Cl ₂	1.5	95
2	21	Oxidative Cleavage	KMnO ₄ , t-BuOH/H ₂ O	0.5	80
3	23a/23b	Wittig Reaction and Intramolecular Ene Reaction	(Ph ₃ PCH ₂ OMe)Cl, NaHMDS, THF; then HCl (aq)	12	60 (2 steps)
4	24	Oxidation	PCC, Celite, CH ₂ Cl ₂	2	90
5	25	Intramolecular Aldol Condensation	L-proline, DMSO	24	75
6	29	Reduction	NaBH ₄ , MeOH	0.5	98
7	26a/26b	Photochemical [2+2] Cycloaddition	Allene, acetone	4	65 (4:1 dr)
8	10	Skeletal Rearrangement	SmI ₂ , THF/HMPA	1	70

9	27	Deprotection	p-TsOH·H ₂ O, acetone	12	92
10	28	Oxidation and Esterification	DMP, CH ₂ Cl ₂ ; then TMSCHN ₂ , MeOH/benze ne	2	85 (2 steps)
11	5a	Reduction	Sml ₂ , THF/H ₂ O	1	53 (2:1 dr with 5b)

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Key transformations in the total synthesis of (-)-GA18 methyl ester.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (-)-GA18 methyl ester.

Step 1: Synthesis of Triene (20)

To a solution of andrographolide (1.0 g, 2.85 mmol) in acetone (30 mL) was added 2,2-dimethoxypropane (3.5 mL, 28.5 mmol) and p-toluenesulfonic acid monohydrate (54 mg, 0.285 mmol). The mixture was stirred at room temperature for 1.5 hours. The reaction was quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude residue was dissolved in CH₂Cl₂ (30 mL) and cooled to 0 °C. Pyridine (1.15 mL, 14.25 mmol) and thionyl chloride (0.42 mL, 5.70 mmol) were added sequentially. The mixture was stirred at 0 °C for 30 minutes, then quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to afford triene 20 (0.95 g, 95% yield).

Step 3: Synthesis of Ene Adducts (23a/23b)

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.92 g, 5.60 mmol) in THF (20 mL) at 0 °C was added NaHMDS (2.0 M in THF, 2.8 mL, 5.60 mmol). The mixture was stirred for 30 minutes, then a solution of aldehyde 21 (0.90 g, 2.80 mmol) in THF (10 mL) was added. The reaction was stirred at room temperature for 12 hours. The mixture was then cooled to 0 °C and 1 M HCl (10 mL) was added. After stirring for 30 minutes, the mixture was extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to give a mixture of ene adducts 23a and 23b (0.59 g, 60% over two steps).

Step 5: Intramolecular Aldol Condensation to form trans-Hydrindane (25)

To a solution of ketoaldehyde 24 (0.50 g, 1.58 mmol) in DMSO (15 mL) was added L-proline (36 mg, 0.316 mmol). The mixture was stirred at room temperature for 24 hours. Water was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by silica gel chromatography to afford trans-hydrindane 25 (0.375 g, 75% yield).

Step 7: Photochemical [2+2] Cycloaddition

A solution of alcohol 29 (0.30 g, 0.94 mmol) and allene (condensed at -78 °C, ~2 mL) in acetone (100 mL) was irradiated with a 450 W medium-pressure mercury lamp in a quartz immersion well at -78 °C for 4 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to give a mixture of cycloadducts 26a and 26b (0.22 g, 65% yield, 4:1 dr).

Step 8: SmI₂-Mediated Skeletal Rearrangement

To a solution of SmI₂ in THF (0.1 M, 25 mL, 2.5 mmol) at -78 °C was added a solution of a mixture of 26a and 26b (0.18 g, 0.5 mmol) and HMPA (0.44 mL, 2.5 mmol) in THF (5 mL). The reaction was stirred at -78 °C for 1 hour. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to afford bicyclo[3.2.1]octanol 10 (0.126 g, 70% yield).

Step 11: Final Reduction to (-)-GA18 Methyl Ester (5a)

To a solution of keto-ester 28 (20 mg, 0.058 mmol) in a 2:1 mixture of THF and water (3 mL) at room temperature was added a solution of SmI₂ in THF (0.1 M, 2.3 mL, 0.232 mmol). The mixture was stirred for 1 hour. The reaction was quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers were dried, filtered, and concentrated. The residue was purified by silica gel chromatography to give (-)-GA18 methyl ester 5a (10.6 mg, 53% yield) and its C3-epimer 5b.^[2] The undesired epimer can be oxidized back to the starting keto-ester 28.^[2]

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References

- 1. pubs.acs.org [pubs.acs.org]
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